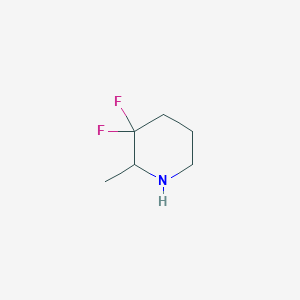
3,3-Difluoro-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the successful fluorination of the piperidine ring .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with nucleophiles replacing fluorine atoms
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Research: It serves as a probe in studying the effects of fluorine substitution on biological activity and molecular interactions
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in altered biological activity and improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-1-methylpyrrolidine
- 3,3-Difluoro-2-methylpyrrolidine
- 3,3-Difluoro-2-methylazetidine
Comparison: 3,3-Difluoro-2-methylpiperidine is unique due to its six-membered ring structure, which provides greater conformational flexibility compared to smaller ring systems like pyrrolidine and azetidine. This flexibility can lead to different biological activities and interactions with molecular targets. Additionally, the presence of two fluorine atoms at the 3-position enhances its chemical stability and resistance to metabolic degradation .
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
3,3-difluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-6(7,8)3-2-4-9-5/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
UYKKHELPZYJFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)

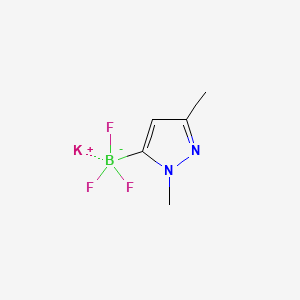
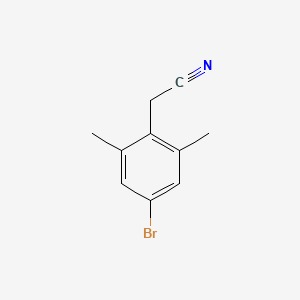
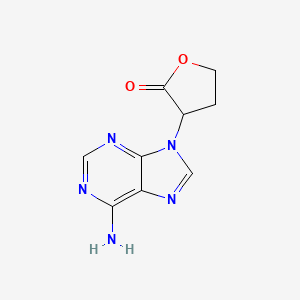

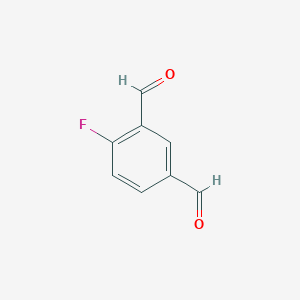
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
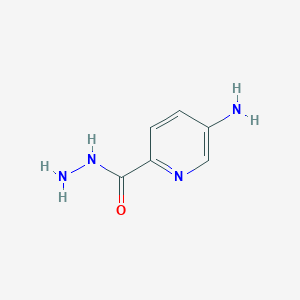
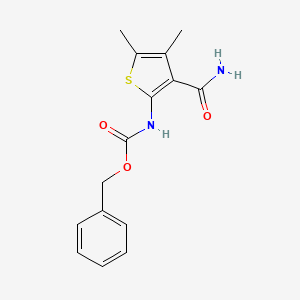
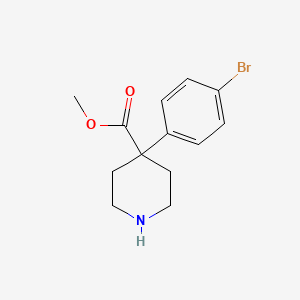
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)

